molecular formula C8H7BrN2O B12329466 4-Bromo-3-hydroxy-6-methyl (1H)indazole

4-Bromo-3-hydroxy-6-methyl (1H)indazole

Cat. No.: B12329466
M. Wt: 227.06 g/mol
InChI Key: WLZVEMPYZZCSFD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-hydroxy-6-methyl (1H)indazole can be achieved through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction typically involves the use of hydrazine and a suitable catalyst under controlled conditions. Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-hydroxy-6-methyl (1H)indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield corresponding ketones, while substitution of the bromine atom can result in various substituted derivatives.

Scientific Research Applications

4-Bromo-3-hydroxy-6-methyl (1H)indazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-3-hydroxy-6-methyl (1H)indazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-hydroxy-6-methyl (1H)indazole is unique due to the presence of the bromine, hydroxyl, and methyl groups, which confer distinct chemical properties and potential biological activities. Compared to other indazole derivatives, this compound may exhibit different reactivity and selectivity in various chemical and biological contexts.

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

4-bromo-6-methyl-2,3a-dihydroindazol-3-one

InChI

InChI=1S/C8H7BrN2O/c1-4-2-5(9)7-6(3-4)10-11-8(7)12/h2-3,7H,1H3,(H,11,12)

InChI Key

WLZVEMPYZZCSFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NNC(=O)C2C(=C1)Br

Origin of Product

United States

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